Linvencorvir

Description

Significance of Hepatitis B Virus Core Protein Modulators in Antiviral Strategy

The Hepatitis B virus core protein is a multifunctional component essential for multiple steps in the HBV lifecycle, including viral genome packaging, reverse transcription, and nucleocapsid assembly patsnap.com, nih.gov, mdpi.com, researchgate.net, nih.gov. Its critical role in viral replication and persistence makes it an ideal target for novel antiviral agents. Unlike nucleoside/nucleotide analogues (NUCs) that primarily inhibit viral DNA polymerase, HBV core protein modulators, also known as capsid assembly modulators (CAMs), interfere with the formation and stability of the HBV nucleocapsid patsnap.com, nih.gov, plos.org. This disruption can lead to the production of non-infectious viral particles or the degradation of viral components, thereby inhibiting viral replication and propagation. Furthermore, CAMs offer a distinct mechanism of action that can be valuable in combating drug-resistant HBV strains and potentially contribute to a functional cure by reducing viral antigens and infected cell reservoirs patsnap.com, researchgate.net, nih.gov.

Historical Context of Capsid Assembly Modulators in HBV Therapeutic Development

The development of capsid assembly modulators (CAMs) for HBV therapy represents a significant shift from targeting viral enzymes to targeting viral structural proteins nih.gov, researchgate.net. Early research focused on understanding the self-assembly process of the HBV core protein into the viral capsid. This led to the identification of small molecules capable of modulating this process. CAMs are broadly categorized into Class I and Class II based on their effects on capsid assembly. Class I modulators, such as heteroaryldihydropyrimidines (HAPs), promote the formation of aberrant or non-infectious capsids, while Class II modulators, like phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), often lead to the assembly of morphologically intact but empty capsids, devoid of viral RNA mdpi.com, nih.gov, acs.org. Several CAMs have progressed through preclinical and clinical development, demonstrating potent antiviral activity and offering a new therapeutic avenue for chronic HBV infection researchgate.net, nih.gov, nih.gov.

Overview of Linvencorvir as a Representative Compound

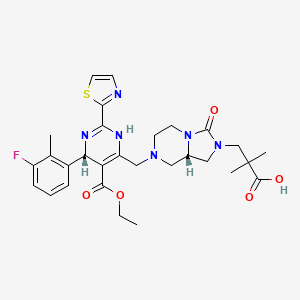

This compound (also known as RG7907 or RO7049389) is an orally active, small-molecule HBV core protein allosteric modulator medchemexpress.com, researchgate.net, acs.org, springer.com. It is built upon a hetero aryl dihydropyrimidine (B8664642) (HAP) scaffold, a class known for its ability to modulate HBV capsid assembly researchgate.net, acs.org, nih.gov, acs.org. This compound belongs to the CAM-A subclass, which is characterized by its ability to induce the formation of aberrant core protein structures and, in preclinical models, has been shown to trigger apoptosis of HBV-infected hepatocytes researchgate.net, larvol.com, nih.gov. This dual mechanism, involving direct inhibition of capsid assembly and induction of infected cell clearance, positions this compound as a key compound in the ongoing efforts to develop more effective treatments for chronic HBV infection researchgate.net, drughunter.com. Its development has focused on optimizing drug-like features, including potent anti-HBV activity, metabolic stability, and favorable pharmacokinetic profiles acs.org, nih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1808248-05-6 |

|---|---|

Molecular Formula |

C29H35FN6O5S |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

3-[(8aS)-7-[[(4S)-5-ethoxycarbonyl-4-(3-fluoro-2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C29H35FN6O5S/c1-5-41-26(37)22-21(15-34-10-11-36-18(13-34)14-35(28(36)40)16-29(3,4)27(38)39)32-24(25-31-9-12-42-25)33-23(22)19-7-6-8-20(30)17(19)2/h6-9,12,18,23H,5,10-11,13-16H2,1-4H3,(H,32,33)(H,38,39)/t18-,23-/m0/s1 |

InChI Key |

YLJBFYZGSKMBEZ-MBSDFSHPSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5[C@@H](C4)CN(C5=O)CC(C)(C)C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5C(C4)CN(C5=O)CC(C)(C)C(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Linvencorvir S Antiviral Action

Allosteric Modulation of Hepatitis B Virus Core Protein

Linvencorvir functions as an orally active, small-molecule allosteric modulator of the HBV core protein. acs.orgmedchemexpress.com As a member of the heteroaryldihydropyrimidine (HAP) class of compounds, it does not bind to the active site of the protein but rather to an allosteric pocket. acs.orgresearchgate.net This binding event induces conformational changes in the core protein, which in turn alters its assembly dynamics and function. acs.org This allosteric modulation is the foundational step in its antiviral cascade.

Specificity of this compound's Interaction with Core Protein

This compound was rationally designed based on the structure of the HAP class of molecules to specifically interact with the HBV core protein. acs.orgnih.gov The HAP binding pocket is located at the interface between core protein dimers. researchgate.net By binding to this site, this compound effectively acts as a molecular "glue," strengthening the association between neighboring core protein subunits. acs.orgdrughunter.com The design of this compound involved creating a large, rigid, and polar substituent at a position on the HAP core structure that has minimal interaction with the therapeutic target, a strategy that helps ensure specificity and reduce off-target effects like CYP3A4 induction, a common issue with earlier HAP compounds. acs.orgacs.org A co-crystal structure analysis of a related HAP compound revealed that it settles into a binding pocket near the interface of core protein dimers, influencing the protein's assembly. acs.org

Impact on Hepatitis B Virus Capsid Assembly Kinetics

The primary consequence of this compound binding to the core protein is the acceleration of capsid assembly kinetics. acs.orgasm.org Normally, the assembly of the viral capsid is a highly regulated process that allows for the crucial encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. asm.org this compound's allosteric modulation disrupts this regulation, forcing the core protein dimers to assemble too rapidly. acs.orgasm.org This accelerated assembly process is incompatible with the formation of a functional capsid capable of supporting viral replication. acs.org Studies have shown a strong correlation between the kinetics of in vitro assembly driven by HAP compounds and the inhibition of HBV replication in cell cultures. acs.org

Induction of Aberrant Capsid Formation and Viral Protein Degradation

The accelerated assembly kinetics induced by this compound leads to two major downstream effects: the formation of structurally abnormal capsids and the subsequent degradation of the viral core protein. acs.orgnih.gov

Characterization of Aberrant Capsid Structures Induced by this compound

Instead of forming the normal, icosahedral nucleocapsids essential for the HBV lifecycle, the presence of this compound results in the formation of aberrant, non-capsid structures. acs.orgnih.gov this compound is classified as a CAM-A (Class I) modulator, which is known to induce the formation of aberrant non-capsid polymers rather than morphologically normal but empty capsids (a characteristic of CAM-E or Class II modulators). nih.gov These aberrant structures are dysfunctional and cannot proceed with the subsequent steps of viral replication, such as reverse transcription. asm.org Electron microscopy of assembly reactions with similar modulators has confirmed the presence of irregular, non-particulate protein aggregates instead of correctly formed capsids. researchgate.net

Pathways Mediating this compound-Induced Viral Core Protein Degradation

The aberrant capsid structures induced by this compound are recognized by the host cell as abnormal and are targeted for degradation. acs.org This leads to a reduction in the total amount of viral core protein. researchgate.net While the precise degradation pathway for this compound-induced aggregates is a subject of ongoing research, related CAM-A modulators have been shown to trigger programmed cell death (apoptosis) in hepatocytes that have high levels of HBV core protein. researchgate.netasm.org This effect is dependent on the de novo synthesis of the core protein. asm.org The formation of nuclear HBc aggregates, negatively regulated by the ubiquitin-binding protein p62, has also been observed with CAM-A type modulators, suggesting a link to cellular protein quality control and degradation pathways. researchgate.net Some studies suggest that core protein degradation can be mediated through a Caspase-3-dependent mechanism, which is related to apoptosis. nih.gov

Inhibition of Hepatitis B Virus Replication Cycle

The culmination of this compound's mechanistic actions is a powerful inhibition of the HBV replication cycle. nih.gov By forcing the rapid assembly of aberrant capsids, this compound effectively prevents the encapsidation of pregenomic RNA (pgRNA). nih.govasm.org This is a critical blockade, as pgRNA encapsidation is a prerequisite for the reverse transcription of pgRNA into HBV DNA. asm.orgplos.org Consequently, the production of new viral DNA is halted. nih.gov

Furthermore, by inducing the degradation of the core protein, this compound reduces the pool of available subunits necessary for any viral functions. acs.orgnih.gov Some evidence also suggests that capsid assembly modulators can interfere with the establishment or replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus, which serves as the template for all viral RNAs. nih.govasm.org In cell culture models, this compound demonstrated potent inhibition of HBV DNA replication, with an EC₅₀ value of 62 nM in HepG2.2.15 cells. medchemexpress.com Clinical studies have confirmed this potent antiviral activity, showing that treatment with this compound leads to significant suppression of both HBV DNA and HBV RNA levels in patients. nih.govnih.gov

Data Tables

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | EC₅₀ (nM) |

|---|---|---|

| HepG2.2.15 | HBV DNA Replication | 62 medchemexpress.com |

| HepG2.117 | HBV DNA Production | 64 medchemexpress.com |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Efficacy of this compound in AAV-HBV Mouse Model

| Treatment | Effect | Result |

|---|---|---|

| This compound (6-20 mg/kg) | Serum HBV DNA | Dose-dependent reduction medchemexpress.com |

| This compound (20 mg/kg) | Serum HBV DNA | ~3 log₁₀ IU/mL reduction by day 7 medchemexpress.com |

| This compound (20 mg/kg) | Serum HBsAg | 1.5 log₁₀ IU/mL reduction medchemexpress.com |

| This compound (20 mg/kg) | Serum HBeAg | 1.2 log₁₀ IU/mL reduction medchemexpress.com |

Data from an adeno-associated virus-hepatitis B virus (AAV-HBV) mouse model. medchemexpress.com

Suppression of Pregenomic RNA Encapsidation by this compound

This compound is classified as a Class I capsid assembly modulator (CAM-A), which functions by inducing the formation of aberrant, non-functional capsid structures. nih.gov This misdirection of capsid assembly is a key aspect of its antiviral activity. By binding to the core protein dimers, this compound alters their conformation, leading to the assembly of irregular protein aggregates rather than properly formed icosahedral nucleocapsids. nih.govnih.gov

This process directly inhibits the encapsidation of pregenomic RNA (pgRNA), the RNA template for reverse transcription. researchgate.netnih.gov Without proper encapsidation, the pgRNA is exposed and cannot serve as the blueprint for the synthesis of new viral DNA, effectively halting a crucial step in viral replication. researchgate.net Studies have demonstrated that treatment with this compound leads to a significant decrease in the levels of encapsidated pgRNA in stable HBV-replicating cells. mdpi.com

Table 1: Effect of this compound on HBV pgRNA Encapsidation

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Induces aberrant capsid assembly | nih.gov |

| Effect on pgRNA | Prevents encapsidation into viral capsids | researchgate.netmdpi.com |

| Consequence | Blocks the template for reverse transcription | researchgate.net |

Direct and Indirect Inhibition of HBV DNA Replication

The suppression of pgRNA encapsidation by this compound directly leads to the potent inhibition of HBV DNA replication. researchgate.net Since the reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs within the nucleocapsid, the absence of correctly formed capsids containing pgRNA prevents the synthesis of new viral DNA. nih.gov In vitro studies have consistently shown that this compound reduces the production of both intracellular and extracellular HBV DNA in a dose-dependent manner. acs.org For instance, in HepG2.2.15 cells, this compound has been shown to inhibit HBV DNA replication with a low nanomolar effective concentration (EC50). acs.org

Furthermore, the induction of aberrant capsid formation can lead to the degradation of the viral core protein itself, further diminishing the cellular pool of components necessary for replication. researchgate.net This represents an indirect mechanism by which this compound curtails HBV DNA synthesis. Clinical studies have corroborated these preclinical findings, demonstrating a rapid and significant reduction in serum HBV DNA levels in patients with chronic hepatitis B treated with this compound. acs.org

Interference with Nucleocapsid Disassembly and cccDNA Biosynthesis Pathways

In addition to preventing the formation of new nucleocapsids, this compound has been suggested to interfere with the stability and disassembly of existing ones. researchgate.net This action could potentially disrupt the pathway leading to the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in the nucleus of infected hepatocytes. researchgate.netnih.gov The formation of cccDNA from incoming virions requires the uncoating of the nucleocapsid at the nuclear pore to release the rcDNA genome into the nucleus for repair and conversion into cccDNA. mdpi.com

By promoting the formation of aberrant and potentially more stable or improperly localized core protein aggregates, this compound may hinder the timely and efficient disassembly of nucleocapsids, thereby limiting the availability of rcDNA for cccDNA synthesis. researchgate.net While the direct impact of this compound on cccDNA levels is an area of ongoing investigation, its ability to disrupt multiple stages of the capsid lifecycle suggests a potential role in reducing the establishment or maintenance of the cccDNA pool. nih.gov

Cellular and Host Response Modulation Induced by this compound

Beyond its direct antiviral effects, this compound modulates host cellular processes, contributing to the clearance of HBV-infected cells.

Mechanism of Apoptosis Induction in HBV-Infected Hepatocytes

A distinguishing feature of Class A CAMs like this compound is their ability to induce programmed cell death, or apoptosis, in HBV-infected hepatocytes. asm.org This effect is dependent on the de novo synthesis and high intracellular levels of the HBV core protein. nih.govasm.org The accumulation of aberrant core protein aggregates, induced by this compound, is thought to trigger cellular stress pathways, leading to apoptosis. asm.org

Mechanistic studies have revealed that this process can involve the upregulation of genes associated with the antigen presentation pathway (MHC class I) and endoplasmic reticulum stress. asm.org A dose- and time-dependent increase in caspase 3/7 activity, key executioners of apoptosis, has been observed in cells expressing high levels of core protein when treated with a CAM-A. asm.org This selective elimination of hepatocytes with high viral replication contributes to the reduction of viral load. nih.gov

Dependency of HBsAg Reduction on De Novo Core Protein Translation

The reduction of hepatitis B surface antigen (HBsAg) levels observed with this compound treatment is intrinsically linked to its mechanism of inducing apoptosis in hepatocytes with high core protein expression. researchgate.net Combination treatment studies using HBV-specific siRNA have demonstrated that the HBsAg reduction mediated by CAM-A is dependent on the continuous translation of new core protein. researchgate.netasm.org

This finding suggests that the clearance of HBsAg is not a direct effect on its secretion but rather a consequence of the elimination of the HBsAg-producing cells. The requirement for high levels of de novo core protein synthesis explains why the HBsAg decline may be more pronounced in preclinical models with high viral replication compared to some clinical scenarios where intrahepatic core protein levels might be lower. nih.gov

Table 2: Relationship between Core Protein, Apoptosis, and HBsAg Reduction by this compound

| Factor | Role in this compound's Action | Consequence | Reference |

|---|---|---|---|

| High de novo Core Protein Synthesis | Prerequisite for the formation of aberrant aggregates | Triggers apoptosis in infected hepatocytes | nih.govasm.org |

| Apoptosis Induction | Eliminates hepatocytes with high viral replication | Reduction in the source of HBsAg production | researchgate.netasm.org |

| HBsAg Reduction | Dependent on the elimination of producing cells | A marker of clearance of infected hepatocytes | researchgate.net |

Modulation of Hepatocyte Proliferation in Response to this compound

In preclinical models, the induction of apoptosis in HBV-infected hepatocytes by CAM-A treatment is followed by a transient increase in markers of hepatocyte proliferation. researchgate.net This proliferative response is likely a compensatory mechanism to replenish the liver cell population following the targeted elimination of infected cells. The initial phase of apoptosis is often accompanied by a transient elevation in alanine (B10760859) aminotransferase (ALT) levels, indicative of liver cell death. asm.org Subsequently, an increase in proliferation markers is detected, suggesting a regenerative response in the liver. researchgate.net This controlled cycle of infected cell removal and subsequent regeneration could be a key component of achieving a functional cure for chronic hepatitis B.

Influence on Host Antigen Presentation Pathways

This compound, a potent orally active Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM), exerts its antiviral effects primarily by inducing the aberrant assembly of viral capsids. This leads to the degradation of the viral core protein, thereby inhibiting the encapsidation of pregenomic RNA (pgRNA) and subsequent HBV DNA replication. nih.govnih.govplos.org Beyond this direct antiviral activity, emerging research indicates that this compound and other Class I CpAMs (CAM-A) indirectly modulate the host's immune response by influencing antigen presentation pathways. This modulation appears to be a secondary effect, intrinsically linked to the primary mechanism of action that triggers apoptosis in hepatocytes with high levels of HBV core protein.

Upregulation of the MHC Class I Antigen Presentation Pathway

A significant immunomodulatory effect observed with Class I CpAMs, the class to which this compound belongs, is the upregulation of the Major Histocompatibility Complex (MHC) Class I antigen presentation pathway. nih.gov In preclinical studies involving a CAM-A modulator, microarray data revealed a distinct upregulation of genes involved in the antigen presentation pathway, specifically those related to MHC class I molecules. nih.gov This upregulation was found to overlap with the induction of apoptosis in HBV-infected hepatocytes. nih.gov

The proposed mechanism suggests that the aberrant core protein aggregates induced by this compound trigger cellular stress and programmed cell death (apoptosis) in hepatocytes that have a high level of core protein expression. nih.gov The process of apoptosis is known to be closely intertwined with the immune system. As the cell undergoes apoptosis, viral antigens that would otherwise remain within the intact cell can be processed and presented on the cell surface by MHC class I molecules. This enhanced presentation of viral epitopes can potentially make the infected cells more visible to cytotoxic T lymphocytes (CTLs), a key component of the adaptive immune response against viral infections.

Modulation of MHC Class II-Associated Genes

Further research into the effects of Class A capsid assembly modulators has indicated a broader impact on antigen presentation pathways than initially thought. Pathway analysis of microarray data has shown an enrichment in processes involved in antigen processing and presentation that extends to MHC class II-related genes. nih.gov Specifically, increased gene expression for Cd74, H2-Ab1, and H2-Eb1 was observed. nih.gov

Cd74 (Invariant Chain): This molecule plays a crucial role in the MHC class II antigen presentation pathway. It associates with newly synthesized MHC class II molecules in the endoplasmic reticulum, preventing the binding of endogenous peptides and facilitating the transport of the MHC class II complex to the endosomal compartments where it can load exogenous antigens.

H2-Ab1 and H2-Eb1: These are genes that encode for MHC class II molecules in mice.

The upregulation of these genes suggests that the effects of this class of antivirals may also extend to enhancing the presentation of exogenous viral antigens to CD4+ helper T cells. CD4+ T cells are critical for orchestrating a robust and durable antiviral immune response, including the activation of B cells to produce antibodies and the provision of help to CD8+ T cells. The indirect influence on MHC class II antigen presentation could therefore represent another layer of the immunomodulatory effects of this compound, contributing to a more comprehensive immune response against HBV.

The following table summarizes research findings on the modulation of the antigen presentation pathway by Class I Capsid Assembly Modulators.

| Research Finding | Compound Class | Model | Key Observation | Reference |

| Upregulation of Antigen Presentation Pathway (MHC-I) | CAM-A | AAV-HBV-transduced mice | Microarray data showed upregulation of the MHC class I pathway, which overlapped with apoptosis induction. | nih.gov |

| Enrichment in Antigen Processing and Presentation Processes | CAM-A | AAV-HBV-transduced mice | Pathway analysis revealed enrichment in antigen processing and presentation, with increased expression of Cd74, H2-Ab1, and H2-Eb1. | nih.gov |

Interaction with Antigen Processing Machinery

The core machinery for processing antigens for MHC class I presentation involves the proteasome, which degrades intracellular proteins into peptides, and the Transporter associated with Antigen Processing (TAP), which transports these peptides into the endoplasmic reticulum for loading onto MHC class I molecules. While direct interaction of this compound with the proteasome or TAP has not been reported, the observed upregulation of the antigen presentation pathway suggests a potential indirect influence.

The cellular stress and apoptosis induced by this compound could potentially lead to the activation of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory cytokines and is more efficient at generating peptides that are optimal for MHC class I binding. This could enhance the diversity and quality of viral epitopes presented to the immune system. However, further research is required to substantiate a direct link between this compound treatment and immunoproteasome activation.

Preclinical Characterization and in Vitro / in Vivo Studies of Linvencorvir

In Vitro Antiviral Efficacy Assessment of Linvencorvir

Quantitative Inhibition of HBV DNA Replication in Relevant Cell Culture Models (e.g., HepG2.2.15, HepG2.117)

The in vitro antiviral activity of this compound has been primarily assessed using the HepG2.2.15 cell line, a well-established model for studying HBV replication. In this cell line, this compound has demonstrated potent inhibition of HBV DNA replication. The effective concentration required to inhibit 50% of viral replication (EC50) has been quantified, showcasing its significant antiviral potency at the cellular level.

One study reported an EC50 value of 14 nM for a precursor analog of this compound in the HepG2.2.15 cell line, while a more optimized compound showed an EC50 of 2 nM. acs.org For this compound (RG7907) itself, a mean EC50 value for the reduction of HBV DNA by 50% in HepG2.2.15 cells has been established, with experiments indicating a variation of less than 15%. acs.org

Table 1: In Vitro Antiviral Activity of this compound and its Analogs

| Compound | Cell Line | EC50 (HBV DNA Reduction) |

| This compound Analog (Compound 9) | HepG2.2.15 | 14 nM acs.org |

| This compound Analog (Compound 11) | HepG2.2.15 | 2 nM acs.org |

| This compound (RG7907) | HepG2.2.15 | Data indicates potent activity, specific value not detailed in source acs.org |

Effects of this compound on Viral Gene Expression and Antigen Production

This compound's mechanism of action as a capsid assembly modulator directly impacts downstream viral processes, including gene expression and the production of viral antigens. By inducing aberrant capsid assembly, this compound disrupts the encapsidation of pregenomic RNA (pgRNA), which is the template for reverse transcription and subsequent HBV DNA synthesis. nih.gov This disruption of pgRNA encapsidation effectively halts the replication cycle.

Furthermore, the formation of abnormal capsids can lead to the degradation of the viral core protein. nih.gov This reduction in the core protein pool can, in turn, affect the stability and processing of viral transcripts, thereby influencing the expression of other viral genes and the production of viral antigens such as the hepatitis B surface antigen (HBsAg) and the hepatitis B e-antigen (HBeAg). Clinical studies have shown that treatment with this compound leads to a potent suppression of HBV DNA and HBV RNA. nih.gov

Evaluation of Synergistic Antiviral Effects with Other Compounds in Vitro

While the combination of antiviral agents is a common strategy to enhance efficacy and prevent the emergence of drug resistance, publicly available preclinical data on the in vitro synergistic effects of this compound with other anti-HBV compounds, such as nucleos(t)ide analogs, is limited. Further research in this area would be beneficial to fully characterize the potential of this compound in combination therapy regimens.

In Vivo Antiviral Activity and Pharmacodynamics of this compound in Preclinical Models

Efficacy in Adeno-Associated Virus-Hepatitis B Virus (AAV-HBV) Mouse Models

The in vivo antiviral efficacy of this compound has been evaluated in the adeno-associated virus-hepatitis B virus (AAV-HBV) mouse model. acs.org This model establishes a persistent HBV infection, providing a robust system for assessing the in vivo activity of antiviral compounds. acs.org

In the AAV-HBV mouse model, oral administration of this compound resulted in a dose-dependent reduction in key markers of HBV infection. acs.org This included a significant decrease in the levels of serum HBV DNA, as well as reductions in the circulating viral antigens HBsAg and HBeAg. acs.org The observed reductions in these viral markers underscore the potent in vivo antiviral activity of this compound. acs.org In these studies, the effect of this compound was compared to that of entecavir (B133710), a nucleos(t)ide analog that is a standard-of-care treatment for chronic hepatitis B. While entecavir effectively reduced HBV DNA levels, it had no significant impact on HBsAg and HBeAg levels, highlighting a key mechanistic difference and potential advantage of this compound. acs.org

Table 2: In Vivo Efficacy of this compound in the AAV-HBV Mouse Model

| Treatment Group | Serum HBV DNA Reduction | Serum HBsAg Reduction | Serum HBeAg Reduction |

| This compound (6 mg/kg QD) | Dose-dependent acs.org | Dose-dependent acs.org | Dose-dependent acs.org |

| This compound (12 mg/kg QD) | Dose-dependent acs.org | Dose-dependent acs.org | Dose-dependent acs.org |

| This compound (20 mg/kg QD) | Dose-dependent acs.org | Dose-dependent acs.org | Dose-dependent acs.org |

| Entecavir (0.03 mg/kg QD) | Significant reduction acs.org | No significant effect acs.org | No significant effect acs.org |

Decrease in Liver AAV-HBV Episome Levels

Preclinical evaluation of novel anti-HBV agents often utilizes mouse models where the hepatitis B virus genome is delivered to the liver using an adeno-associated virus (AAV) vector. This AAV-HBV model is instrumental in establishing an in vivo system that supports the formation of HBV covalently closed circular DNA (cccDNA), a highly stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes. The persistence of cccDNA is a primary reason why current antiviral therapies struggle to achieve a complete cure for chronic hepatitis B.

This compound, as a capsid assembly modulator (CAM), functions by inducing aberrant capsid assembly, which not only inhibits the encapsidation of pregenomic RNA (pgRNA) but also induces the disassembly of existing nucleocapsids. This secondary mechanism is believed to interfere with the biosynthesis and replenishment of the cccDNA pool. The AAV-HBV mouse model provides a crucial platform for assessing the potential of therapeutics like this compound to impact these nuclear episomes. While direct quantitative data on this compound-induced reduction of AAV-HBV episome levels from specific studies is not detailed, its established mechanism of action strongly suggests a targeted effect on the pathways that form and maintain the intrahepatic cccDNA reservoir.

Impact on Intrahepatic HBV pgRNA Expression

A primary mechanism of action for this compound is the inhibition of pregenomic RNA (pgRNA) encapsidation, a critical step in the HBV replication cycle. By disrupting the normal formation of viral capsids, this compound prevents the packaging of pgRNA, which is the template for reverse transcription into new viral DNA. This leads to a potent suppression of viral replication.

The effect of this compound on HBV RNA has been demonstrated in clinical studies, which are informed by its preclinical characterization. In a phase 1/2 study, treatment with this compound in combination with standard-of-care therapies resulted in significant declines in circulating HBV RNA levels in patients with chronic hepatitis B. After 48 weeks of treatment, a substantial majority of patients who had quantifiable baseline HBV RNA achieved levels below the lower limit of quantification. These clinical outcomes underscore the potent effect of this compound on targets within the viral lifecycle related to pgRNA, an effect first characterized in preclinical settings.

| Patient Cohort | Mean (SD) 48-Week Decline in HBV RNA (log₁₀ copies/mL) |

|---|---|

| Cohort A (NUC-suppressed) | 1.82 (1.05) |

| Cohort B (Treatment-naïve) | 3.45 (1.41) |

| Cohort C (Treatment-naïve) | 4.20 (1.78) |

Data derived from a clinical study reflecting the preclinical mechanism of action of this compound on HBV pgRNA.

Analysis of HBc-Positive and HBsAg-Positive Hepatocyte Populations

In preclinical mouse models, certain capsid assembly modulators (CAM-A class), to which this compound belongs, have demonstrated a unique secondary mechanism involving the reduction of HBV-infected hepatocytes. Studies have shown that these molecules can induce cell death in hepatocytes positive for the hepatitis B core antigen (HBc). This effect was observed in multiple mouse models of HBV infection.

Further investigation revealed that this induction of HBc-positive cell death occurs through the activation of apoptotic and inflammatory pathways. Importantly, a positive correlation was established between the intrahepatic levels of HBc and the degree of HBV-positive hepatocyte loss, suggesting that this effect is most pronounced in cells with high viral protein expression. In contrast to the significant reduction observed in HBc-positive cells in these preclinical models, the impact on hepatitis B surface antigen (HBsAg) has been more limited in clinical settings, where HBsAg decline was modest in most patient cohorts. This difference highlights a potential variance between the high intrahepatic HBc levels in mouse models and those typically observed in patients with chronic hepatitis B.

| Parameter | Observation in Preclinical Mouse Models |

|---|---|

| HBc-Positive Hepatocytes | Induction of cell death via apoptotic and inflammatory pathways |

| Correlation | Degree of cell loss positively correlated with intrahepatic HBc levels |

Findings are based on the characterization of the CAM-A class of compounds, which includes this compound.

Antiviral Characterization in Immunodeficient and Chimeric Mouse Models with Humanized Livers

To bridge the gap between in vitro studies and human clinical trials, advanced animal models are employed to study HBV infection and evaluate antiviral therapies. Immunodeficient mice are valuable tools as their compromised immune systems allow for the transplantation of human cells and tissues. Specifically, chimeric mouse models with "humanized" livers have become a critical platform for HBV research. These models are created by transplanting human hepatocytes into immunodeficient mice, resulting in a chimeric liver that can be productively infected with HBV, thereby recapitulating key aspects of human infection.

These humanized mouse models are essential for the preclinical characterization of drugs like this compound. They allow for the in vivo assessment of antiviral efficacy against a replicating virus in a system containing human liver cells, the natural target of HBV. Preclinical studies in such mouse models have been crucial in demonstrating the ability of CAM-A compounds to significantly reduce the number of HBV-infected hepatocytes. The use of these sophisticated models provides a more accurate prediction of a drug's potential activity and is a key step in its development pathway.

Correlation between Pharmacodynamic Markers and Antiviral Responses in Preclinical Settings

The development of this compound involved extensive preclinical evaluation to establish a clear relationship between its pharmacokinetic (PK) and pharmacodynamic (PD) properties and its antiviral response. A critical aspect of a successful anti-HBV agent is its ability to achieve sufficient concentrations within the liver, the site of viral replication.

Preclinical mouse studies with precursor compounds to this compound demonstrated highly favorable liver-to-plasma exposure ratios. This high level of liver exposure is advantageous for achieving significant target engagement with HBV residing in hepatocytes. This pharmacokinetic property is directly linked to the pharmacodynamic outcome. A key preclinical finding for the CAM-A class was the direct correlation between the levels of intrahepatic HBc antigen (a pharmacodynamic marker) and the reduction in the number of HBc-positive hepatocytes (an antiviral response). This demonstrates a clear link between target engagement within the liver and the resulting antiviral effect.

| Compound | Parameter | Value |

|---|---|---|

| This compound Precursor (Compound 19) | Liver Exposure vs. Plasma Exposure | 24-fold higher in liver |

Data from a precursor compound highlights the advantageous liver-targeting properties of this chemical series.

Synthetic Chemistry and Structure Activity Relationship Sar of Linvencorvir

Medicinal Chemistry Strategies for Enhanced Drug-Like Properties

Mitigation of hERG Inhibition Through Structural Modification of Linvencorvir

This compound (RG7907) was rationally designed to possess several desirable drug-like properties, including potent anti-hepatitis B virus (HBV) activity, high metabolic stability, and importantly, low hERG liability nih.govrcsb.orgresearchgate.net. The development of this compound involved a strategic approach to mitigate potential cardiotoxicity associated with hERG channel inhibition, a common challenge in medicinal chemistry youtube.comdrughunter.comdrughunter.com.

During the lead optimization phase, researchers identified a hERG liability with an IC50 below 1 μM for an early lead compound drughunter.com. To address this, a zwitterion strategy was employed by introducing a carboxylic acid group into the molecule. While this modification effectively eliminated hERG activity, it also presented potential challenges such as reduced membrane permeability and oral bioavailability drughunter.com. To mitigate these issues, the Roche team mindfully incorporated steric hindrance around the carboxylic acid to minimize the formation of reactive acyl glucuronides, which are associated with liver toxicity youtube.comdrughunter.com. This approach aimed to balance the reduction of hERG activity with the preservation of other critical pharmacokinetic and safety profiles nih.govrcsb.orgresearchgate.net. The strategy to reduce hERG inhibition by introducing a large, rigid, and polar substituent at a position with minimal interaction with the therapeutic target (HBV core proteins) was considered of general interest to the medicinal chemistry community nih.govrcsb.orgresearchgate.net.

Analytical Characterization of Synthesized this compound and Its Derivatives

The synthesis and characterization of this compound and its related derivatives are crucial for confirming their chemical identity, purity, and structural integrity. Various analytical techniques are employed to achieve this, providing essential data for drug development and research researchgate.netmdpi.com.

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques play a vital role in elucidating the precise molecular structures of synthesized compounds, including this compound and its derivatives researchgate.netmdpi.com. These methods provide detailed information about the arrangement of atoms and functional groups within the molecules.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is utilized to determine the exact mass of the synthesized compounds, providing elemental composition and confirming the molecular formula. This technique is essential for verifying the identity of the target molecule and any potential impurities researchgate.netmdpi.com.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration of signals in the 1H-NMR spectrum are characteristic of a specific molecular structure, aiding in its elucidation researchgate.netmdpi.comnih.govnih.gov.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Spectroscopy: 13C-NMR spectroscopy complements 1H-NMR by providing information about the carbon skeleton of the molecule. It reveals the number of different carbon environments and their types (e.g., aliphatic, aromatic, carbonyl), further confirming the proposed structure researchgate.netmdpi.comnih.govnih.gov.

These spectroscopic data, when analyzed collectively, allow for the unambiguous confirmation of the synthesized this compound and its derivatives, ensuring the accuracy of subsequent biological evaluations and structure-activity relationship (SAR) studies researchgate.netmdpi.com.

Computational and Theoretical Modeling in Linvencorvir Research

Physiologically Based Pharmacokinetic (PBPK) Modeling of Linvencorvir Disposition

While specific PBPK models for this compound have not been detailed in publicly available literature, the principles of its design and preclinical data offer a foundation for understanding its disposition. PBPK modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, based on physiological and drug-specific parameters.

The rational design of this compound (RG7907) incorporated features to ensure high metabolic stability and low induction of cytochrome P450 3A4 (CYP3A4) researchgate.netacs.orgnih.gov. This proactive approach aimed to minimize drug-drug interactions and ensure predictable clinical pharmacokinetics. For analogous compounds in the same heteroaryldihydropyrimidine (HAP) class, metabolite profiling indicated that metabolism is primarily mediated by CYP3A4 acs.org.

Strategies employed during the design of this compound to enhance metabolic stability included the introduction of a carboxyl group, which can reduce the lipophilicity of the molecule acs.org. Furthermore, for a related compound, the formation of acyl glucuronides was found to be almost negligible, a feature achieved by introducing steric hindrance at the α position of the carboxyl group acs.org. These findings suggest that the primary metabolic pathway for this compound likely involves CYP3A4-mediated oxidation, with minor contributions from other pathways like glucuronidation.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (RG7907) in Animal Models

| Species | Plasma Clearance | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F) |

|---|---|---|---|---|

| Rat | Medium (~50% liver blood flow) | 0.67 - 1.34 L/kg | 1 - 2 h | ~20% |

| Monkey | Medium (~50% liver blood flow) | 0.67 - 1.34 L/kg | 1 - 2 h | ~20% |

| Minipig | Medium (~50% liver blood flow) | 0.67 - 1.34 L/kg | 1 - 2 h | ~20% |

Source: Journal of Medicinal Chemistry, 2023. acs.org

Integrating in vitro data into PBPK models is crucial for accurately predicting a drug's in vivo behavior. For this compound's chemical class, in vitro studies using human liver microsomes and hepatocytes were used to assess metabolic stability and identify key metabolic enzymes acs.org.

However, research on analogous compounds has highlighted potential challenges in in vitro-in vivo correlation (IVIVC). For one analogue, despite good metabolic stability in microsomes and hepatocytes, an extremely high in vivo clearance was observed. This discrepancy was attributed to non-hepatic excretion pathways, likely high liver uptake and subsequent biliary excretion acs.org. This underscores the importance of incorporating transporter protein interactions and biliary clearance pathways into PBPK models for this class of compounds to accurately predict their disposition. The design of this compound specifically sought to mitigate such issues to achieve a more favorable and predictable pharmacokinetic profile acs.orgnih.gov.

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking simulations have been central to understanding how this compound interacts with its molecular target, the HBV core protein (HBc), which is essential for viral capsid assembly.

This compound is a Core protein Allosteric Modulator (CpAM) that binds to the interface between HBc dimers rjpbcs.com. The design of this compound was guided by the co-crystal structure of an earlier HAP compound, HAP_R01, in complex with a mutant form of the HBV core protein (PDB ID: 5WRE) acs.org. This structural information revealed a binding pocket where the C6 position of the compound was exposed to the solvent. This finding indicated that this position could tolerate significant structural modifications without negatively impacting binding affinity, a key insight that led to the design of this compound with improved properties acs.org.

The specific interactions of this compound with the HBV core protein have been elucidated, and the atomic coordinates have been deposited in the Protein Data Bank with the accession code 8I71 acs.org. This structural data provides a precise, atomic-level view of how this compound docks into the allosteric site, informing further structure-activity relationship (SAR) studies and the design of next-generation inhibitors.

The binding of this compound at the dimer-dimer interface stabilizes a conformation that is favorable for assembly. However, unlike the formation of normal, functional capsids, this compound's action leads to the formation of aberrant, non-functional structures nih.gov. Theoretical studies suggest that CAMs can modulate the structures of early assembly intermediates, and these induced conformations are predictive of the final assembled product biorxiv.org. The binding of this compound is thought to alter the geometry of these intermediates, misdirecting the assembly pathway away from the formation of viable icosahedral capsids biorxiv.org.

Theoretical Models of HBV Capsid Assembly and Allosteric Modulation

The mechanism of this compound is intrinsically linked to the complex process of HBV capsid assembly. Theoretical models of this process are essential for understanding how allosteric modulation can disrupt the viral lifecycle so profoundly.

HBV capsid assembly is a highly regulated process involving the self-association of 120 core protein dimers to form an icosahedral nucleocapsid rjpbcs.com. This process is critical for encapsulating the viral pregenomic RNA (pgRNA) and the viral polymerase, which are necessary for reverse transcription plos.orgwhiterose.ac.uk.

This compound, as a Class A capsid assembly modulator (CAM-A), functions by interfering with this delicate equilibrium nih.govnih.gov. It induces the formation of aberrant, non-capsid polymers instead of functional nucleocapsids nih.gov. Theoretical and experimental evidence indicates that this misdirection of assembly has downstream consequences. The resulting aberrant core protein aggregates are targeted for degradation nih.gov.

Crucially, studies have revealed that the extensive HBc aggregation induced by this compound leads to hepatocyte apoptosis (programmed cell death) nih.gov. This core-dependent cell death results in the clearance of infected hepatocytes and a reduction of the covalently closed circular DNA (cccDNA) reservoir, which is the key to establishing a functional cure nih.gov. Multiscale mathematical models have been developed to describe the action of CAMs, linking the intracellular viral lifecycle to the extracellular dynamics of viral markers. These models help to estimate the dose-dependent effectiveness of the drug and characterize the decay kinetics of HBV DNA and RNA during treatment plos.orgwhiterose.ac.uk.

Simulations of this compound's Effects on Capsid Dynamics

While specific simulation studies exclusively detailing this compound's impact on HBV capsid dynamics are not extensively published in the public domain, the rational design of this compound implies the use of such computational methods. researchgate.netacs.org The broader field of capsid assembly modulators (CAMs) relies heavily on molecular dynamics (MD) simulations to understand how these molecules interact with the HBV core protein (Cp) and disrupt the formation of the viral capsid.

MD simulations of the HBV capsid have revealed its highly flexible nature and its propensity for asymmetric distortion, which are crucial for its biological functions. elifesciences.org These simulations provide an atomic-level view of the capsid's structure and dynamics, which is often challenging to capture with experimental methods alone. elifesciences.orgnih.gov

For other CAMs, MD simulations have been instrumental in:

Identifying Binding Sites: Simulations help to pinpoint the specific pockets on the core protein where CAMs bind. nih.gov

Understanding Allosteric Effects: Simulations can elucidate the allosteric mechanisms by which binding at one site on the protein affects a distant site, leading to the disruption of capsid assembly. All-atom MD simulations of the HBV capsid complexed with other modulators have revealed changes in secondary and tertiary structures and mapped allosteric communication pathways across the core protein dimer. nih.gov

These computational techniques almost certainly played a role in the optimization of this compound's structure to ensure potent and specific interaction with the HBV core protein, leading to the disruption of capsid assembly.

Machine Learning Approaches in Antiviral Compound Discovery Relevant to this compound

Machine learning (ML) has emerged as a powerful tool in the discovery and development of novel antiviral compounds, including those targeting HBV. These approaches are particularly relevant to the discovery of compounds like this compound, which are identified through the screening of large chemical libraries.

Development and Application of Predictive Models for Anti-HBV Activity from Chemical Structures

A significant application of machine learning in this field is the development of predictive models that can determine a compound's potential anti-HBV activity based solely on its chemical structure. oup.comresearchgate.netnih.gov This is often achieved by representing the chemical structure as a simplified molecular-input line-entry system (SMILES) string, which can then be used as input for a machine learning model.

Key aspects of these predictive models include:

Feature Engineering: The SMILES strings are converted into numerical representations (vectors) that capture the essential features of the molecule. oup.comresearchgate.netnih.gov Techniques from natural language processing, such as word embedding models, have been adapted for this purpose. oup.comresearchgate.netnih.gov

Model Training: Supervised machine learning models are trained on large datasets of compounds with known anti-HBV activity. oup.comresearchgate.netnih.gov These models learn the complex relationships between the chemical structure and the biological activity.

Virtual Screening: Once trained, these models can be used to rapidly screen vast virtual libraries of chemical compounds to identify promising candidates for further experimental testing. This significantly accelerates the drug discovery process and reduces costs compared to traditional high-throughput screening. researchgate.netnih.gov

The development of such predictive models for anti-HBV activity is a key component of modern drug discovery and is highly relevant to the identification of novel core protein allosteric modulators like this compound.

| Machine Learning Model Application | Description | Relevance to this compound |

| Predictive Modeling from SMILES | Utilizes machine learning algorithms to predict the anti-HBV activity of small molecules from their SMILES chemical structures. oup.comresearchgate.netnih.gov | Facilitates the rapid virtual screening of large compound libraries to identify potential HBV core protein allosteric modulators with similar mechanisms of action to this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate the chemical structure of compounds with their biological activity. | Can be used to optimize the structure of lead compounds to improve their potency and pharmacokinetic properties, a process likely involved in the rational design of this compound. |

| Allosteric Site Prediction | Machine learning models can be trained to predict potential allosteric binding sites on proteins. nih.gov | Aids in identifying novel binding pockets on the HBV core protein that can be targeted by new classes of allosteric modulators. |

Future Directions and Research Gaps for Linvencorvir in Antiviral Discovery

Exploration of Linvencorvir in Novel Combination Therapies in Preclinical Studies

The prevailing scientific consensus suggests that a combination of therapeutic agents will be necessary to achieve a functional cure for HBV. researchgate.net While this compound has been studied in combination with nucleos(t)ide analogues (NUCs) and pegylated interferon-α (Peg-IFN-α), its limited success in achieving sustained HBsAg loss highlights the need to explore more diverse therapeutic cocktails in preclinical models. nih.govnih.gov

Future preclinical studies should focus on pairing this compound with other classes of direct-acting antivirals and host-targeting agents. Potential partners for investigation include:

RNA interference (RNAi) therapeutics (siRNA): These agents can directly target and degrade viral RNAs, including the template for HBsAg production. Combining this compound's capsid-disrupting mechanism with the antigen-lowering effect of siRNAs could create a potent synergistic effect.

Immunomodulators: Restoring a robust host immune response against HBV is considered crucial for a functional cure. Investigating this compound alongside toll-like receptor (TLR) agonists, therapeutic vaccines, or checkpoint inhibitors in preclinical models could reveal pathways to durable, immune-mediated viral control.

Other Capsid Assembly Modulators (CAMs): Preclinical studies have explored combining different classes of CAMs, such as CAM-A (which induce aberrant polymers) and CAM-E (which form empty capsids). nih.gov Research into combining this compound (a CAM-A type) with a CAM-E could yield enhanced disruption of capsid function.

A study in humanized mice combining the CAM GLP-26 with entecavir (B133710) demonstrated a synergistic reduction in viral DNA and antigens, with sustained activity for up to 12 weeks post-treatment, underscoring the potential of combination strategies. nih.gov

Table 1: Potential Preclinical Combination Therapies with this compound

| Drug Class | Mechanism of Action | Rationale for Combination |

|---|---|---|

| siRNA | Degrades viral mRNA | Reduce HBsAg levels, enhancing potential for immune restoration |

| Immunomodulators | Stimulate host antiviral immunity | Restore T-cell function to clear infected hepatocytes |

| CAM-E Class Modulators | Induce formation of empty capsids | Potentially synergistic disruption of the viral capsid lifecycle |

| Entry Inhibitors | Block viral entry into hepatocytes | Prevent new infections while targeting existing replication |

Advanced Mechanistic Investigations of this compound at the Atomic and Molecular Level

This compound is a heteroaryldihydropyrimidine (HAP) derivative that binds to the dimer-dimer interface of the HBV core protein (HBc). acs.orgresearchgate.net This allosteric binding strengthens the interaction between subunits, accelerating the assembly process and leading to the formation of defective capsids. researchgate.net While the general mechanism is understood, high-resolution structural studies are needed to elucidate the precise atomic and molecular interactions.

Future research should aim to:

Obtain Co-crystal Structures: Generating high-resolution co-crystal structures of this compound bound to full-length HBV core protein dimers and assembled capsids would provide invaluable insight. This would clarify the specific conformational changes induced by the drug and explain its potent activity. The PDB code 8I71 has been designated for the co-crystal structure of a related compound, providing a foundation for this work. acs.org

Utilize Advanced Imaging: Techniques such as cryo-electron microscopy (cryo-EM) can be used to visualize the structure of the aberrant capsids formed in the presence of this compound. This would reveal how the drug disrupts the normal icosahedral symmetry of the viral capsid.

Employ Computational Modeling: Molecular dynamics simulations can model the binding kinetics and thermodynamics of the this compound-core protein interaction. This can help predict resistance mutations and guide the design of next-generation inhibitors with improved binding affinity and residence time.

Understanding these molecular details is critical for explaining the drug's impact on various HBV genotypes and for rationally designing more potent successors.

Development of Next-Generation Core Protein Allosteric Modulators Inspired by this compound

The development of this compound was a significant medicinal chemistry achievement, successfully designing a molecule with potent anti-HBV activity, favorable pharmacokinetic profiles, and low induction of cytochrome P450 3A4 (CYP3A4). nih.govx-mol.com However, the clinical results indicate that higher potency or additional mechanisms of action may be needed to achieve a functional cure. nih.gov

The structure-activity relationship (SAR) studies that led to this compound provide a roadmap for creating next-generation CpAMs. acs.org Key areas for future development include:

Enhanced Potency: Modifications to the core HAP structure could yield compounds with picomolar affinity for the core protein. The discovery that introducing a large, rigid, and polar substituent at the C6 position could mitigate CYP3A4 induction was a key finding that can be leveraged in future designs. nih.gov

Dual-Mechanism Inhibitors: A highly ambitious goal would be to design molecules that not only modulate capsid assembly but also interfere with other core protein functions, such as its role in cccDNA transcription or nuclear trafficking.

Pan-genotypic Activity: While many CpAMs show activity across major HBV genotypes, next-generation compounds must be rigorously tested to ensure they are effective against a wide range of clinical isolates and resistant variants. natap.org

Table 2: Key Properties for Next-Generation CpAMs

| Feature | Rationale |

|---|---|

| Increased Potency | To achieve greater antiviral pressure and potentially impact cccDNA reservoirs. |

| Pan-genotypic Coverage | To ensure broad clinical applicability across diverse patient populations. |

| High Barrier to Resistance | To maintain long-term efficacy and prevent treatment failure. |

| Favorable Safety Profile | To allow for use in combination therapies without additive toxicity. |

| Novel Mechanisms of Action | To target multiple core protein functions for a more profound antiviral effect. |

Research into this compound's Long-Term Effects on Viral Reservoirs and cccDNA Persistence

The ultimate barrier to a cure for chronic hepatitis B is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. nih.govnih.gov This stable minichromosome serves as the template for all viral transcripts and is not directly targeted by current therapies. semanticscholar.orgmdpi.com

This compound can interfere with the cccDNA amplification pathway by preventing the assembly of new, replication-competent nucleocapsids, which are required to replenish the nuclear cccDNA pool. nih.gov However, its ability to eliminate pre-existing cccDNA is likely limited. Long-term preclinical studies are essential to understand the impact of sustained this compound treatment on the cccDNA reservoir.

Key research questions include:

Can long-term this compound therapy, especially in combination with other agents, lead to the gradual decay or transcriptional silencing of the cccDNA pool?

Does this compound's induction of aberrant core protein aggregates have any downstream effects on the stability or epigenetic regulation of cccDNA?

In preclinical models of HBV, what is the rate of cccDNA decline during prolonged treatment with this compound-based regimens?

Addressing these questions is fundamental to determining whether a finite duration of therapy with a this compound-containing regimen could lead to a state of sustained virologic control off-treatment.

Identification and Validation of Novel Biomarkers for Preclinical Efficacy Assessment of Capsid Modulators

The clinical development of capsid modulators has underscored the need for biomarkers that can accurately reflect on-target activity and predict treatment outcomes. While HBV DNA is a primary endpoint, other markers may be more sensitive to the specific mechanism of action of CAMs. biorxiv.org

Future preclinical research must focus on identifying and validating novel biomarkers, including:

HBV RNA: Serum HBV RNA has emerged as a key biomarker. It is produced from cccDNA and reflects ongoing transcriptional activity. Studies have shown that CAMs can lead to a rapid decline in serum HBV RNA, which may be a more sensitive indicator of therapeutic efficacy than HBV DNA, particularly in NUC-suppressed patients. nih.govbiorxiv.org

Hepatitis B Core-Related Antigen (HBcrAg): This composite marker includes the core protein, e-antigen, and other core-related products. It correlates with intrahepatic cccDNA levels and could serve as a valuable surrogate for assessing the impact of this compound on the viral reservoir. nih.gov

Aberrant Capsid Particles: Developing assays to detect the specific non-infectious, aberrant capsid structures produced by this compound in the serum could provide a direct pharmacodynamic biomarker of on-target activity.

Validating these biomarkers in preclinical models will be crucial for designing more efficient and informative clinical trials for the next generation of capsid assembly modulators.

Q & A

Q. What is the molecular mechanism of Linvencorvir in chronic hepatitis B (CHB) treatment?

this compound is a capsid assembly modulator (CAM) that disrupts HBV nucleocapsid formation by inducing aberrant core protein polymerization. This prevents pregenomic RNA (pgRNA) encapsidation and destabilizes existing nucleocapsids, leading to accelerated degradation of viral core proteins. Additionally, it interferes with covalently closed circular DNA (cccDNA) biosynthesis by destabilizing nucleocapsid integrity, thereby suppressing viral replication at multiple stages .

Q. What were the primary and secondary endpoints in the phase 2 trial of this compound?

The primary endpoint was functional cure, defined as HBV DNA <20 IU/mL and HBsAg loss (<0.05 IU/mL) at 24 weeks post-treatment. Secondary endpoints included sustained HBV DNA/RNA suppression, quantitative reductions in HBeAg/HBcrAg, and seroconversion rates. Viral load and antigen levels were measured using PCR and chemiluminescent assays, with imputation methods applied for values below the lower limit of quantification (LLOQ) .

Q. How was the phase 2 trial structured to evaluate this compound’s efficacy across patient cohorts?

The trial enrolled three cohorts:

- Cohort A : NUC-suppressed patients receiving this compound + NUC for 48 weeks.

- Cohort B : Treatment-naïve patients with 4-week this compound monotherapy followed by this compound + NUC for 44 weeks.

- Cohort C : Treatment-naïve patients receiving this compound + NUC + Peg-IFN-α for 48 weeks. This design assessed additive effects in suppressed patients and synergy with Peg-IFN-α in naïve populations .

Advanced Research Questions

Q. What methodological limitations in the phase 2 trial design affect the interpretation of this compound’s efficacy?

The open-label, non-randomized design without a control arm introduced potential selection bias and confounding. Small cohort sizes (n=10–30) limited statistical power for subgroup analyses (e.g., HBeAg status, genotypes). These issues underscore the need for randomized controlled trials with larger, stratified cohorts to validate observed trends .

Q. How should researchers interpret transient ALT elevations in treatment-naïve patients receiving this compound?

ALT flares (2–5× ULN) correlated temporally with declines in HBsAg and HBV DNA, suggesting immune reactivation rather than hepatotoxicity. Methodologically, such flares require longitudinal monitoring of viral antigens, liver function, and correlation analyses. The absence of Hy’s law cases and spontaneous resolution supported the immune hypothesis over drug-induced injury .

Q. What pharmacokinetic (PK) properties of this compound inform its dosing in combination therapies?

this compound exhibits rapid absorption (Tmax 2–4 hours) and elimination (half-life ~10–14 hours) with low plasma accumulation. PK profiles remained consistent when co-administered with NUCs or Peg-IFN-α, supporting once-daily dosing. However, exposure-response plateaus beyond 600 mg/day suggest dose optimization is critical for future studies .

Q. How do post-treatment HBV RNA kinetics inform this compound’s target engagement?

HBV RNA remained below LLOQ in 68% of patients 24 weeks post-treatment, indicating prolonged antiviral effects. This suggests this compound may disrupt cccDNA transcription or stability. Researchers should employ single-genome sequencing to differentiate residual drug effects from true cccDNA depletion .

Q. What statistical methods were used to correlate ALT elevations with virological outcomes?

Spearman’s rank correlation analyzed relationships between ALT elevation severity and maximal HBsAg decline. Continuous variables (e.g., viral load) were modeled using mixed-effects methods with imputed LLOQ values, while categorical outcomes (e.g., seroconversion) used Fisher’s exact tests .

Q. Why did this compound fail to achieve functional cure despite potent HBV suppression?

While this compound reduced HBV DNA/RNA by 2–4 log10, its limited impact on HBsAg highlights the need for agents targeting cccDNA or enhancing immune clearance. Phase 2 data suggest combining CAMs with immunomodulators (e.g., checkpoint inhibitors) may improve HBsAg loss rates .

Q. How can preclinical models guide the development of next-generation CAMs?

Dose-dependent cccDNA reduction in preclinical models and phase 2 RNA kinetics provide a framework for optimizing CAM chemistry. Future CAMs should prioritize cccDNA silencing and immunomodulatory properties to achieve functional cure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.